molecular formula C16H17Cl2NO4 B2968443 2-(2,4-dichlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide CAS No. 1421483-75-1

2-(2,4-dichlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide

Cat. No.: B2968443
CAS No.: 1421483-75-1
M. Wt: 358.22
InChI Key: HSXCLFFFJYOXAB-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide is a synthetic organic compound. It is characterized by the presence of a dichlorophenoxy group, a furan ring, and an acetamide moiety. This compound may have applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide typically involves multiple steps:

    Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate acylating agent to form the dichlorophenoxy intermediate.

    Introduction of the furan ring: The furan ring can be introduced through a coupling reaction with the dichlorophenoxy intermediate.

    Formation of the acetamide moiety: The final step involves the reaction of the intermediate with an acetamide derivative to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methoxyethyl group.

    Reduction: Reduction reactions could target the acetamide moiety or the dichlorophenoxy group.

    Substitution: Substitution reactions may occur at the dichlorophenoxy group or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could lead to the formation of furan-2,3-dione derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide may have various applications in scientific research:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a bioactive compound.

    Medicine: Possible applications in drug development or as a pharmaceutical intermediate.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide would depend on its specific applications. In a biological context, it may interact with molecular targets such as enzymes or receptors, affecting specific pathways. Detailed studies would be required to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A related compound with herbicidal properties.

    N-(furan-3-ylmethyl)acetamide: A simpler analog without the dichlorophenoxy group.

    2-methoxyethylamine: A building block used in the synthesis of various compounds.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide is unique due to the combination of its functional groups, which may confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO4/c1-21-7-5-19(9-12-4-6-22-10-12)16(20)11-23-15-3-2-13(17)8-14(15)18/h2-4,6,8,10H,5,7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXCLFFFJYOXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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